molecular formula C6H5Cl2N B8683190 Benzenamine, N,N-dichloro- CAS No. 70278-00-1

Benzenamine, N,N-dichloro-

Cat. No.: B8683190
CAS No.: 70278-00-1
M. Wt: 162.01 g/mol
InChI Key: DADSZOFTIIETSV-UHFFFAOYSA-N
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Description

This compound is structurally distinct from ring-chlorinated anilines (e.g., 2-chloro- or 3,5-dichloro-benzenamine), as the chlorination occurs at the nitrogen rather than the aromatic ring.

Formation and Reactivity: N,N-dichloro derivatives of amines are typically formed via chlorination of amino groups. highlights that treating amino acids or proteins with chlorine rapidly generates N-chloro-aminod derivatives, even in the presence of ammonia . These compounds are intermediates that can further degrade into hazardous by-products like cyanogen chloride or nitriles under high chlorine-to-substrate ratios . This reactivity underscores the environmental and toxicological significance of N,N-dichloro-benzenamine.

Properties

CAS No.

70278-00-1

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

IUPAC Name

N,N-dichloroaniline

InChI

InChI=1S/C6H5Cl2N/c7-9(8)6-4-2-1-3-5-6/h1-5H

InChI Key

DADSZOFTIIETSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Chemical Behavior

  • N,N-Dichloro-benzenamine vs. Ring-Chlorinated Anilines :
    • N,N-Dichloro-benzenamine : Chlorines on the amine group increase electrophilicity, making the compound more reactive in nucleophilic substitution or oxidation reactions.
    • Ring-Chlorinated Anilines (e.g., 2,3-dichloro- or 3,5-dichloro-benzenamine): Chlorine atoms on the aromatic ring alter electronic properties, directing further substitution reactions (e.g., para/ortho positions) and influencing acidity (pKa) .
Compound Substituent Position Key Reactivity Environmental Impact
N,N-Dichloro-benzenamine Amine group Prone to degradation into cyanogen chloride/nitriles under high Cl₂ Toxic by-products in water treatment
2,3-Dichloro-benzenamine Aromatic ring Stabilizes ring via resonance; slower degradation Persistence in sludge at >50 mg/L
3,5-Dichloro-benzenamine Aromatic ring Enhanced thermal stability (NIST data) Limited data on biodegradation

Environmental and Regulatory Considerations

  • Wastewater Treatment : Chlorine oxidation effectively removes benzenamines at concentrations ≤50 mg/L, achieving 95% efficiency. Higher concentrations poison sludge, necessitating pre-treatment .
  • Regulatory Status: Chlorinated anilines like 2-methyl-benzenamine (U328) and 4-methyl-benzenamine (U353) are classified as hazardous wastes in concentrations >10% .

Q & A

Q. What advanced techniques improve yield in N,N-dichlorobenzenamine synthesis?

  • Methodology : Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate chlorination. Optimize solvent systems (e.g., DMF/CH2Cl2) for homogeneous mixing. Use DoE (Design of Experiments) to model variables (temperature, catalyst loading) and maximize yield (>85%) .

Data Contradiction Analysis

  • Thermodynamic Discrepancies : Conflicting ΔfH° values may arise from sample purity (e.g., residual solvents) or calibration errors. Replicate measurements using adiabatic calorimetry and cross-check with vapor pressure data (Antoine equation parameters).
  • Antifungal Efficacy Variability : Differences in Aspergillus strain susceptibility or growth media (e.g., PDA vs. maize kernels ) can alter inhibition thresholds. Standardize bioassays using CLSI M38-A2 guidelines.

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